Hpk1-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic Progenitor Kinase 1 Inhibitor 18 (Hpk1-IN-18) is a highly effective and specific inhibitor of Hematopoietic Progenitor Kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic Progenitor Kinase 1 is primarily expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T cells and B cells. This compound has shown significant potential in cancer immunotherapy by enhancing T cell activation and alleviating immunosuppressive signals in the tumor microenvironment .
准备方法
The synthesis of Hpk1-IN-18 involves several steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent. The process typically requires precise control of reaction conditions, such as temperature and solvent choice, to achieve high yield and purity . Industrial production methods for this compound are still under development, focusing on optimizing the synthetic route for large-scale production while maintaining the compound’s efficacy and selectivity.
化学反应分析
Hpk1-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Hpk1-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of Hematopoietic Progenitor Kinase 1 and its effects on various signaling pathways. In biology, this compound is employed to investigate the role of Hematopoietic Progenitor Kinase 1 in immune cell regulation and function. In medicine, the compound has shown promise in cancer immunotherapy by enhancing T cell activation and reducing immunosuppressive signals in the tumor microenvironment . Additionally, this compound is being explored for its potential use in treating other immune-related diseases.
作用机制
Hpk1-IN-18 exerts its effects by inhibiting the activity of Hematopoietic Progenitor Kinase 1, which is a negative regulator of T cell receptor and B cell signaling. By blocking Hematopoietic Progenitor Kinase 1 activity, this compound enhances T cell activation and proliferation, leading to improved immune responses against tumors. The compound disrupts Hematopoietic Progenitor Kinase 1-mediated signaling pathways, preventing the inhibition of T cell receptor signaling and effector T cells, and abrogating the immunosuppressive tumor microenvironment .
相似化合物的比较
Hpk1-IN-18 is unique in its high potency and selectivity as an inhibitor of Hematopoietic Progenitor Kinase 1. Compared to other Hematopoietic Progenitor Kinase 1 inhibitors, such as Compound K and Compound 1, this compound demonstrates superior efficacy in enhancing T cell activation and reducing immunosuppressive signals . Similar compounds include other Hematopoietic Progenitor Kinase 1 inhibitors identified through structure-based virtual screening, such as M074-2865, which also show promise in cancer immunotherapy .
属性
分子式 |
C24H24N4 |
---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
5-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H24N4/c1-27-11-13-28(14-12-27)21-9-7-18(8-10-21)20-15-22-23(17-26-24(22)25-16-20)19-5-3-2-4-6-19/h2-10,15-17H,11-14H2,1H3,(H,25,26) |
InChI 键 |
AWUUNVCRTLNKKY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC=CC=C5)N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。